Urease Inhibitory Potency Compared to the Most Potent In-Class Analog
The target compound demonstrates a urease IC50 of 69,000 nM (69 µM) [1], representing a >76-fold reduction in potency relative to the most active compound in the same benzimidazole series, which achieves an IC50 of 900 nM (0.90 µM) [2]. This dramatic potency difference, observed in the same in vitro assay system, underscores the value of the target compound as a negative control or baseline for defining the structure-activity relationship (SAR) of the phenylurea substituent.
| Evidence Dimension | Urease inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 69,000 nM (69 µM) |
| Comparator Or Baseline | Most potent benzimidazole analog in the series (Compound 1 in Zaman et al., 2019): 900 nM (0.90 µM) |
| Quantified Difference | Target compound is ~76.7-fold less potent |
| Conditions | In vitro urease inhibition assay using jack bean urease and urea as substrate; 15-minute pre-incubation. |
Why This Matters
This large potency gap validates the use of CAS 325767-42-8 as an essential SAR probe; substituting a more potent analog would lead to incorrect conclusions about the contribution of the unsubstituted phenylurea moiety.
- [1] BindingDB. BDBM50532143 (CHEMBL4555860): IC50 data for 1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea against bacterial urease. View Source
- [2] Zaman, K., Rahim, F., Taha, M., Ullah, H., Wadood, A., Nawaz, M., Khan, F., Wahab, Z., Shah, S. A. A., Rehman, A. U., Kawde, A.-N., & Gollapalli, M. (2019). Synthesis, in vitro urease inhibitory potential and molecular docking study of benzimidazole analogues. Bioorganic Chemistry, 89, 103024. View Source
